molecular formula C2H8ClNO B027545 N,O-Dimethylhydroxylamine hydrochloride CAS No. 6638-79-5

N,O-Dimethylhydroxylamine hydrochloride

Cat. No. B027545
CAS RN: 6638-79-5
M. Wt: 97.54 g/mol
InChI Key: USZLCYNVCCDPLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,O-dimethylhydroxylamine hydrochloride involves several key steps, including the reaction of carboxylic acids with N,N-dimethylformamide mediated by hypervalent iodine under mild conditions, producing good yields and showing good functional group compatibility (Zhang et al., 2017). Another approach for the synthesis involves the esterification of corresponding alcohol, followed by substitution with HN(CH3)2, highlighting the compound's versatility in synthetic applications (Zhang, Zhou, & Yu, 2005).

Molecular Structure Analysis

The molecular structures of N,O-dimethylhydroxylamine and its derivatives have been determined by various methods, including electron diffraction and X-ray crystallography. These studies reveal that N,O-dimethylhydroxylamine exhibits a predominantly anti conformation about the N-O bond, with bond lengths and angles affected by methyl substitution (Rankin, Todd, Riddell, & Turner, 1981). Additionally, the gas-phase structure of N,N-dimethylhydroxylamine has been studied, providing insights into its free molecular structure and the effects of hydrogen bonding in the solid state (Mitzel et al., 1996).

Chemical Reactions and Properties

N,O-Dimethylhydroxylamine hydrochloride is involved in various chemical reactions, serving as a precursor for the synthesis of complex aldehydes, ketones, and hydroxamic acids. Its reactivity with different chemical groups underlines its importance in organic synthesis, providing a pathway to various biologically active and naturally occurring compounds (Khlestkin & Mazhukin, 2003).

Physical Properties Analysis

The physical properties of N,O-dimethylhydroxylamine hydrochloride, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical reactions. However, specific data on these properties require detailed experimental measurements and are often dependent on the compound's purity and the conditions under which it is stored and used.

Chemical Properties Analysis

Chemically, N,O-dimethylhydroxylamine hydrochloride exhibits a range of properties that make it valuable in organic synthesis. It acts as an electrophilic amination reagent, participating in the formation of N,N-disubstituted hydroxylamines, which are intermediates in synthesizing nitrogen-containing compounds. Its ability to undergo various chemical transformations underlines its versatility and utility in organic chemistry (Zhang et al., 2017).

Scientific Research Applications

  • Synthesis of Complex Nitrogen-Containing Compounds : It's used as an intermediate for synthesizing complex nitrogen-containing compounds, including natural products and their analogues. Recent methods have improved acylation and functionalization techniques involving N,O-disubstituted hydroxylamines (Khlestkin & Mazhukin, 2003).

  • Biosensor Synthesis : It serves as a promising compound in the synthesis of biosensors and biosensor components, as illustrated by the synthesis of N-Nitroso-O,N-14C-dimethylhydroxylamine (Arjungi et al., 1978).

  • Fuel Reprocessing : In spent fuel reprocessing, its radiolysis (specifically N,N-dimethylhydroxylamine or DMHA) is used for separating uranium from plutonium and neptunium. The radiolysis produces useful compounds like N-methyl hydroxylamine, formaldehyde, and formic acid (Wang et al., 2019; Wang et al., 2012).

  • Reactivity and Stability Analysis : Studies focus on understanding how different acids like nitrous and nitric acid affect the stability and radiolysis of DMHA, which is crucial for its application in nuclear fuel reprocessing and other chemical processes (Wang et al., 2019; Wang Jin-hua et al., 2015).

  • Masking Reactive Carbonyl Groups : Aluminum complexes of N,O-dimethylhydroxylamine are used to mask reactive carbonyl groups in situ. This allows selective nucleophilic addition and is particularly useful in working with sensitive natural products (Barrios et al., 2010).

  • Photosynthesis Research : It has been used to study the electron-donor side of photosystem II, particularly how hydroxychloroamine affects the Mn complex and potentially contributes to the release of Mn(II) ions in the dark (Beck & Brudvig, 1987).

  • Synthesis of N-Protected Amino/Peptidyl Weinreb Amides : It is employed in the synthesis of various N-protected amino/peptidyl compounds, demonstrating its versatility in organic synthesis and pharmaceutical applications (Sureshbabu & Hemantha, 2008; Sharnabai et al., 2013).

Safety And Hazards

When handling “N,O-Dimethylhydroxylamine hydrochloride”, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

From 2024 to 2032, the “N,O-Dimethylhydroxylamine Hydrochloride” market displays a consistent and positive growth direction, indicating a favorable outlook for the industry .

properties

IUPAC Name

N-methoxymethanamine;hydrochloride
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InChI

InChI=1S/C2H7NO.ClH/c1-3-4-2;/h3H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

USZLCYNVCCDPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
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DSSTOX Substance ID

DTXSID3064433
Record name Methanamine, N-methoxy-, hydrochloride
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Molecular Weight

97.54 g/mol
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Physical Description

Beige hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name N,O-Dimethylhydroxylamine hydrochloride
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Product Name

N,O-Dimethylhydroxylamine hydrochloride

CAS RN

6638-79-5
Record name N,O-Dimethylhydroxylamine hydrochloride
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Record name Methanamine, N-methoxy-, hydrochloride (1:1)
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Record name N,O-Dimethylhydroxylamine hydrochloride
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Record name N-methoxymethylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,O-Dimethylhydroxylamine hydrochloride
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